molecular formula C19H29N3O2 B2673162 6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097891-92-2

6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B2673162
CAS RN: 2097891-92-2
M. Wt: 331.46
InChI Key: XFTKCZKIPIZFKH-UHFFFAOYSA-N
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Description

The compound contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . It also contains a piperidinyl group, which is a common motif in many pharmaceuticals and other active compounds. The compound also appears to contain a pyridazinone ring, which is a type of heterocyclic compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The cyclopropyl group is known to be highly strained due to its small ring size . The piperidine ring is a six-membered ring containing one nitrogen atom, and the pyridazinone ring is a six-membered ring containing two nitrogen atoms.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. The cyclopropyl group, for example, is known to be quite reactive due to ring strain . The piperidine and pyridazinone rings could also participate in a variety of reactions.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including our compound of interest, serve as crucial building blocks in drug development. Their six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms makes them valuable for constructing biologically active molecules. Researchers explore modifications of the piperidine moiety to design novel drugs. The cyclopropyl and piperidinone functionalities in our compound may contribute to its pharmacological properties .

properties

IUPAC Name

6-cyclopropyl-2-[[1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c23-18-6-5-17(16-3-4-16)20-22(18)13-15-7-11-21(12-8-15)14-19(24)9-1-2-10-19/h5-6,15-16,24H,1-4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTKCZKIPIZFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCC(CC2)CN3C(=O)C=CC(=N3)C4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

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